

Synthesis of 4-Bromo-2-methoxyaniline from o-Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

Cat. No.: B048862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **4-Bromo-2-methoxyaniline**, a key intermediate in pharmaceutical and chemical research, starting from o-anisidine. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis involves the electrophilic aromatic substitution of o-anisidine (2-methoxyaniline) to introduce a bromine atom at the para position relative to the activating amino group. The methoxy group at the ortho position also influences the regioselectivity of the reaction. A common and effective method utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as the brominating agent, which allows for a controlled reaction under mild conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **4-Bromo-2-methoxyaniline** from o-anisidine.

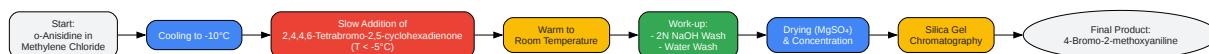
Parameter	Value	Reference
Reactants		
o-Anisidine (2-Methoxyaniline)	15 g (0.122 mol)	[1]
2,4,4,6-Tetrabromo-2,5-cyclohexadienone	50 g (0.122 mol)	[1]
Solvent		
Methylene Chloride	250 ml	[1]
Reaction Conditions		
Initial Temperature	-10°C	[1]
Reaction Temperature	Below -5°C	[1]
Product Information		
Product Name	4-Bromo-2-methoxyaniline	[1]
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[2]
Yield	23.68 g (96%)	[1]
Melting Point	56.5-58°C (from petroleum ether)	[1]
Elemental Analysis	Calculated	Found
Carbon (C)	41.61%	41.59% [1]
Hydrogen (H)	3.99%	3.99% [1]
Bromine (Br)	39.55%	39.49% [1]
Nitrogen (N)	6.93%	6.92% [1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of **4-Bromo-2-methoxyaniline**.

Materials:

- o-Anisidine (2-Methoxyaniline)
- 2,4,4,6-Tetrabromo-2,5-cyclohexadienone
- Methylene Chloride (CH_2Cl_2)
- 2N Sodium Hydroxide (NaOH) solution
- Water (H_2O)
- Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Petroleum Ether


Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 15 g (0.122 mol) of o-anisidine in 250 ml of methylene chloride.[1]
- Cooling: Chill the solution to -10°C using an appropriate cooling bath.[1]
- Addition of Brominating Agent: Slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone to the chilled solution.[1] It is crucial to maintain the reaction temperature below -5°C during the addition.[1]
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1]
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer twice with 75 ml portions of 2N sodium hydroxide solution.[1]
- Follow by washing twice with 25 ml portions of water.[1]
- Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and then evaporate the solvent under reduced pressure to obtain the crude product.[1]
- Purification: Purify the crude product by silica gel column chromatography, eluting with methylene chloride.[1]
- Final Product: The purified product, **4-Bromo-2-methoxyaniline**, is obtained as a solid.[1] Recrystallization from petroleum ether can be performed if necessary to yield the final product with a melting point of 56.5-58°C.[1]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Bromo-2-methoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Synthesis of 4-Bromo-2-methoxyaniline from o-Anisidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048862#synthesis-of-4-bromo-2-methoxyaniline-from-o-anisidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com